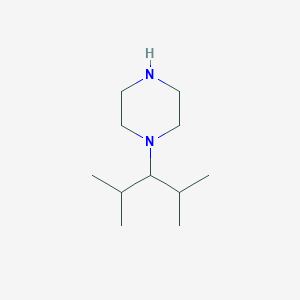

1-(2,4-Dimethylpentan-3-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-Dimethylpentan-3-yl)piperazine, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP belongs to the class of piperazine derivatives and is widely used as a nitrification inhibitor in agriculture.

Applications De Recherche Scientifique

1-(2,4-Dimethylpentan-3-yl)piperazine has been extensively studied for its potential applications in agriculture. It is commonly used as a nitrification inhibitor to reduce the loss of nitrogen from fertilizers. 1-(2,4-Dimethylpentan-3-yl)piperazine inhibits the activity of nitrosomonas and nitrobacter bacteria, which are responsible for converting ammonium to nitrate in the soil. By inhibiting the nitrification process, 1-(2,4-Dimethylpentan-3-yl)piperazine can increase the efficiency of nitrogen uptake by plants, leading to higher crop yields and reduced environmental pollution.

1-(2,4-Dimethylpentan-3-yl)piperazine has also been studied for its potential applications in medicine. It has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. 1-(2,4-Dimethylpentan-3-yl)piperazine has also been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.

Mécanisme D'action

1-(2,4-Dimethylpentan-3-yl)piperazine inhibits the activity of nitrosomonas and nitrobacter bacteria by binding to their enzymes and disrupting the nitrification process. In addition, 1-(2,4-Dimethylpentan-3-yl)piperazine has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine in the nervous system.

Biochemical and Physiological Effects:

1-(2,4-Dimethylpentan-3-yl)piperazine has been shown to have a low toxicity profile and is generally considered safe for use in agriculture. However, studies have shown that 1-(2,4-Dimethylpentan-3-yl)piperazine can cause changes in soil microbial communities, which may have long-term effects on soil health and nutrient cycling.

Avantages Et Limitations Des Expériences En Laboratoire

1-(2,4-Dimethylpentan-3-yl)piperazine is a relatively stable compound and can be easily synthesized in the lab. However, its low solubility in water can make it difficult to work with in certain experiments. In addition, 1-(2,4-Dimethylpentan-3-yl)piperazine's potential effects on soil microbial communities may need to be taken into account when designing experiments.

Orientations Futures

There are several areas of research that could benefit from further investigation into 1-(2,4-Dimethylpentan-3-yl)piperazine. These include:

1. Developing new synthesis methods for 1-(2,4-Dimethylpentan-3-yl)piperazine that are more efficient and environmentally friendly.

2. Investigating the potential use of 1-(2,4-Dimethylpentan-3-yl)piperazine as a drug delivery system for the treatment of neurological disorders.

3. Studying the long-term effects of 1-(2,4-Dimethylpentan-3-yl)piperazine on soil microbial communities and nutrient cycling.

4. Investigating the potential use of 1-(2,4-Dimethylpentan-3-yl)piperazine as a biocide for the control of bacterial infections.

5. Developing new formulations of 1-(2,4-Dimethylpentan-3-yl)piperazine that are more soluble in water and easier to work with in lab experiments.

Conclusion:

1-(2,4-Dimethylpentan-3-yl)piperazine is a compound with significant potential in various fields, including agriculture and medicine. Its ability to inhibit nitrification in soil has led to its widespread use as a nitrification inhibitor, while its antimicrobial properties make it a promising candidate for the development of new drugs and biocides. Further research into 1-(2,4-Dimethylpentan-3-yl)piperazine's synthesis, mechanism of action, and potential applications could lead to new discoveries and innovations in these fields.

Méthodes De Synthèse

1-(2,4-Dimethylpentan-3-yl)piperazine can be synthesized by reacting 1-bromo-2,4-dimethylpentane with piperazine in the presence of a base such as potassium carbonate. The reaction occurs through a nucleophilic substitution mechanism, resulting in the formation of 1-(2,4-Dimethylpentan-3-yl)piperazine as the final product.

Propriétés

Numéro CAS |

178613-30-4 |

|---|---|

Nom du produit |

1-(2,4-Dimethylpentan-3-yl)piperazine |

Formule moléculaire |

C11H24N2 |

Poids moléculaire |

184.32 g/mol |

Nom IUPAC |

1-(2,4-dimethylpentan-3-yl)piperazine |

InChI |

InChI=1S/C11H24N2/c1-9(2)11(10(3)4)13-7-5-12-6-8-13/h9-12H,5-8H2,1-4H3 |

Clé InChI |

GVJNBTSKKGNINR-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(C)C)N1CCNCC1 |

SMILES canonique |

CC(C)C(C(C)C)N1CCNCC1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)

![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)

![2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde](/img/structure/B70013.png)

![[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine](/img/structure/B70016.png)

![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)